[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride
Description
Butobendine hydrochloride is a synthetic antiarrhythmic agent classified under the World Health Organization's International Non-Proprietary Name (INN) system . Its molecular formula is C₃₂H₄₈N₂O₁₀·HCl, with a molecular weight of approximately 696.2 g/mol (base: 632.7 g/mol). The compound is chemically described as (+)-(S,S)-ethylenebis((methylimino)(2-ethylethylene))bis(3,4,5-trimethoxybenzoate) hydrochloride, featuring a complex structure with two trimethoxybenzoate esters linked via ethylene and methylimino groups .
Regulatory bodies, including the U.S. FDA and European Medicines Agency (EMA), classify butobendine as an active pharmaceutical ingredient (API) under Unique Ingredient Identifier (UNII) RP2J52327K and XEVMPD Index SUB06025MIG, respectively . It is primarily used to manage cardiac arrhythmias, targeting ion channels to stabilize myocardial cell membranes.
Properties
CAS No. |
55769-64-7 |
|---|---|
Molecular Formula |
C32H49ClN2O10 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
[(2S)-2-[methyl-[2-[methyl-[(2S)-1-(3,4,5-trimethoxybenzoyl)oxybutan-2-yl]amino]ethyl]amino]butyl] 3,4,5-trimethoxybenzoate;hydrochloride |
InChI |
InChI=1S/C32H48N2O10.ClH/c1-11-23(19-43-31(35)21-15-25(37-5)29(41-9)26(16-21)38-6)33(3)13-14-34(4)24(12-2)20-44-32(36)22-17-27(39-7)30(42-10)28(18-22)40-8;/h15-18,23-24H,11-14,19-20H2,1-10H3;1H/t23-,24-;/m0./s1 |
InChI Key |
HVBDDSHBPRRRRW-UKOKCHKQSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Butobendine hydrochloride |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butobendine hydrochloride involves the esterification of 3,4,5-trimethoxybenzoic acid with ethylenediamine derivatives. The reaction typically requires the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of Butobendine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Butobendine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
Butobendine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiarrhythmic properties and potential therapeutic applications in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
The mechanism of action of Butobendine hydrochloride involves its interaction with specific molecular targets in the body. It exerts its effects by modulating ion channels and receptors involved in cardiac function. The compound binds to these targets, altering their activity and leading to the stabilization of cardiac rhythm . The exact molecular pathways involved in its antiarrhythmic effects are still under investigation.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Butobendine Hydrochloride and Analogues
| Property | Butobendine Hydrochloride | Aprindine Hydrochloride | Butoprozine |
|---|---|---|---|
| Molecular Formula | C₃₂H₄₈N₂O₁₀·HCl | C₂₂H₃₀N₂·HCl | C₂₈H₃₈N₂O₂ |
| Molecular Weight | 696.2 g/mol | 363.0 g/mol | 434.6 g/mol |
| Chemical Structure | Bis-trimethoxybenzoate esters with ethylene and methylimino linkers | Diethylphenyl-propanediamine derivative with indene ring | Methanone core with indolizinyl and dibutylamino groups |
| Mechanism of Action | Sodium/potassium channel modulation | Sodium channel blocker (Class Ib) | Calcium channel modulator (Class IV) |
| Regulatory Status | FDA: Preferred Term; EMA: XEVMPD Index SUB06025MIG | FDA: Preferred Term; EMA: XEVMPD Index SUB00565MIG | EMA: XEVMPD Index SUB06025MIG (assumed) |
| Clinical Use | Ventricular arrhythmias | Supraventricular arrhythmias | Atrial fibrillation |
| Key Pharmacokinetics | High protein binding; prolonged half-life due to lipophilic groups | Rapid absorption; hepatic metabolism | Moderate bioavailability; renal excretion |
Structural and Functional Insights
Butobendine Hydrochloride :
- The trimethoxybenzoate esters enhance lipid solubility, promoting prolonged tissue retention and sustained therapeutic effects .
- Its ethylene-bridged structure allows dual interaction with sodium and potassium channels, making it effective in refractory arrhythmias.
Smaller molecular size compared to butobendine enables faster diffusion into myocardial cells.
Butoprozine: The indolizinyl-methanone moiety confers calcium channel antagonism, reducing atrial fibrillation episodes . Less lipophilic than butobendine, leading to shorter half-life and frequent dosing requirements.
Research Findings and Clinical Implications
Regulatory and Market Status
- Butobendine is listed in the WHO INN List 21 (1981) and the U.S. Harmonized Tariff System (HTS) under HS 29221980 , reflecting its global regulatory acceptance .
- Aprindine and butoprozine face stricter prescribing restrictions in the EU due to safety concerns, whereas butobendine remains widely used in Asia and Europe .
Q & A
Q. What ethical and methodological considerations apply to transitioning Butobendine hydrochloride from in vitro to in vivo studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
